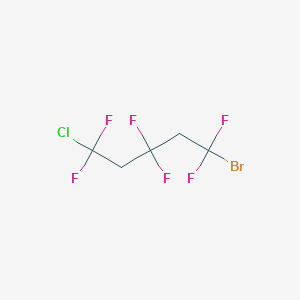
1-(Bromomethyl)-3-fluorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are generally used as alkylating agents and reagents for the synthesis of various organic compounds. They are employed as intermediates for organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of brominated compounds can involve different strategies. For instance, the bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-fluorocyclopentane.Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-3-fluorocyclopentane is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins involved in disease processes. For example, cyclopentane-based compounds synthesized from this compound have been shown to inhibit the activity of histone deacetylases, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that cyclopentane-based compounds synthesized from this compound have promising pharmacological properties. For example, these compounds have shown anti-inflammatory, anti-cancer, and anti-infective activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Bromomethyl)-3-fluorocyclopentane in lab experiments include its availability, ease of synthesis, and versatility. This compound can be easily synthesized using simple laboratory techniques and can be used as a starting material for the synthesis of various cyclopentane-based compounds. However, the limitations of using this compound include its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken when handling this compound.
Direcciones Futuras
The future directions of research on 1-(Bromomethyl)-3-fluorocyclopentane include the synthesis of novel cyclopentane-based compounds with improved pharmacological properties. Additionally, the development of new synthetic methods for the preparation of this compound and its analogs would be of great interest to the scientific community. Furthermore, the investigation of the mechanism of action of cyclopentane-based compounds synthesized from this compound would provide valuable insights into their therapeutic potential. Finally, the evaluation of the toxicity and environmental impact of this compound would be crucial for its safe use in scientific research.
Conclusion:
In conclusion, this compound is a fluorinated cyclopentane compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry for the synthesis of various drugs and pharmaceuticals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its analogs holds great promise for the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(Bromomethyl)-3-fluorocyclopentane involves the reaction of cyclopentene with bromine and hydrofluoric acid in the presence of a catalyst. The reaction produces a mixture of this compound and other by-products. The mixture is then purified using various techniques such as distillation, chromatography, and recrystallization.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-fluorocyclopentane is widely used in scientific research for the synthesis of various drugs and pharmaceuticals. It is used as a starting material for the synthesis of cyclopentane-based compounds, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Additionally, this compound is used in the synthesis of fluorinated analogs of natural products, which have shown improved pharmacological properties.
Safety and Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-3-fluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZGRVGOHNAIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172091-09-5 |
Source


|
| Record name | 1-(bromomethyl)-3-fluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

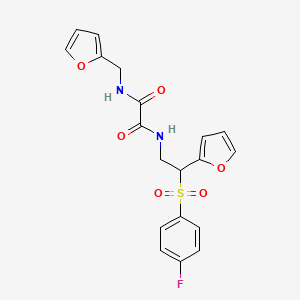
![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)
![N-(2,5-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2621296.png)

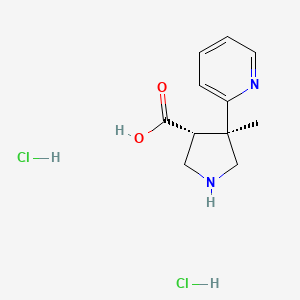
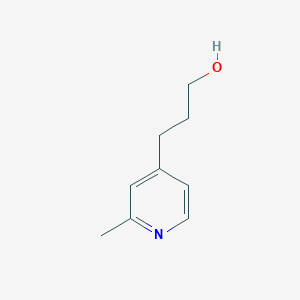
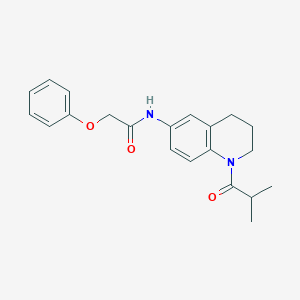
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)
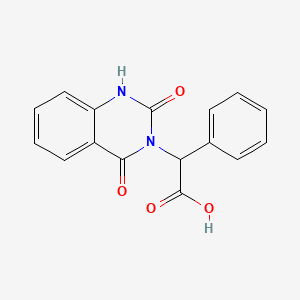
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)
